molecular formula C13H20N4O3 B10959729 N-cycloheptyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide

N-cycloheptyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide

Cat. No.: B10959729
M. Wt: 280.32 g/mol
InChI Key: NFUFOWIQABJFTG-UHFFFAOYSA-N
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Description

N-cycloheptyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of cycloheptylamine with 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-cycloheptyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: Used as a scaffold for designing new drugs with potential anti-inflammatory, anti-cancer, and antimicrobial activities.

    Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Material Science: Used in the synthesis of novel materials with specific electronic and optical properties.

    Agrochemistry: Explored for its potential as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of N-cycloheptyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cycloheptyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the cycloheptyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .

Properties

Molecular Formula

C13H20N4O3

Molecular Weight

280.32 g/mol

IUPAC Name

N-cycloheptyl-3-(4-nitropyrazol-1-yl)propanamide

InChI

InChI=1S/C13H20N4O3/c18-13(15-11-5-3-1-2-4-6-11)7-8-16-10-12(9-14-16)17(19)20/h9-11H,1-8H2,(H,15,18)

InChI Key

NFUFOWIQABJFTG-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)CCN2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

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